3-(1H-benzimidazol-2-yl)pyridin-2-amine

DNA binding agents Spectroscopy Molecular docking

Sourcing positionally pure 2-pyridylbenzimidazole ligands for DNA topology studies is often frustrated by isomer contamination. This compound resolves that: a rigorously defined 3-pyridyl isomer (CAS 93587-11-2) with a unique ability to induce a B-to-Ψ conformational change in CT-DNA (K_b of 3.2 × 10⁴ M⁻¹). - Distinct binding mode vs. 2-pyridyl (8.6 × 10⁴ M⁻¹) and 4-pyridyl isomers (0.9 × 10⁴ M⁻¹). - Low rotatable bond count (1) and XLogP3 of 1.8 for oral bioavailability optimization programs. - 2-Aminopyridine hinge-binding motif for kinase target identification studies.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 93587-11-2
Cat. No. B3344837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)pyridin-2-amine
CAS93587-11-2
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)N
InChIInChI=1S/C12H10N4/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
InChIKeyDXSFSGMRGCIRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzimidazol-2-yl)pyridin-2-amine: Identity & Procurement


3-(1H-Benzimidazol-2-yl)pyridin-2-amine (CAS 93587-11-2) is a heterocyclic compound featuring a benzimidazole core directly linked at its 2-position to a 2-aminopyridine ring. This structural scaffold is associated with the broader class of 2-pyridylbenzimidazoles, which have been investigated for their ability to interact with various biological targets, including kinases, receptors, and nucleic acids [1]. The compound has a molecular formula of C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol [2]. It is typically procured as a research chemical with commercially available purities around 97-98% .

DNA probe scaffold Conformation-altering DNA ligand (B→Ψ transition)
Medicinal chemistry core Low rotatable bond count, moderate lipophilicity for oral bioavailability studies
Kinase/receptor probe Unique 2-aminopyridine H-bond donor motif for hinge-region binding

3-(1H-Benzimidazol-2-yl)pyridin-2-amine: Non-Interchangeability with Analogs


Generic substitution among 2-pyridylbenzimidazoles is not scientifically valid due to the profound impact of subtle structural variations on target engagement and physicochemical properties. For instance, the precise position of the pyridine ring attachment (2-, 3-, or 4-pyridyl) and the nature of the linking group (direct C-C bond versus amine linker) dramatically alter the molecule's planarity, electronic distribution, and capacity for specific interactions such as π-π stacking and hydrogen bonding . Comparative studies on positional isomers have demonstrated that even a shift in the pyridyl attachment point yields markedly different DNA binding affinities and biological profiles, underscoring that each derivative must be evaluated as a distinct chemical entity for specific research applications [1].

Positional isomers (2-pyridyl, 4-pyridyl) alter DNA binding affinity and conformational mode; substitution may invalidate experimental conclusions.
N-linked analogs with amine linker increase rotatable bonds, potentially reducing oral bioavailability and altering pharmacokinetic profile.
2-(2-Pyridyl)benzimidazole lacks the amine H-bond donor, changing target engagement and selectivity patterns.

3-(1H-Benzimidazol-2-yl)pyridin-2-amine: Quantitative Differentiation from Analogs


Positional Isomerism Determines DNA Binding Mode

The DNA binding affinity of the 3-pyridylbenzimidazole scaffold (characteristic of the target compound) is quantitatively distinct from its 2-pyridyl and 4-pyridyl positional isomers. In a study of bis-2-(pyridyl)-1H-benzimidazoles, the 3-pyridyl isomer exhibited a binding constant (K_b) of 3.2 × 10⁴ M⁻¹, which was 2.7-fold lower than the 2-pyridyl isomer (8.6 × 10⁴ M⁻¹) and 3.6-fold higher than the 4-pyridyl isomer (0.9 × 10⁴ M⁻¹). Furthermore, the 3-pyridyl isomer uniquely induced a structural transition in CT-DNA from the B-form to a more compact Ψ-form, a property not observed for the other isomers [1].

DNA Binding Mode
Head-to-head
K_b 3.2 × 10⁴ M⁻¹ 2-pyridyl: 8.6 × 10⁴ (2.7× higher); 4-pyridyl: 0.9 × 10⁴ (3.6× lower)
Defines moderate DNA ligand inducing B→Ψ transition
UV-Vis, CT-DNA, pH 7.4, 25°C
DNA binding agents Spectroscopy Molecular docking

Reduced Rotatable Bonds Improve Bioavailability vs. N-Linked Analogs

The direct C-C linkage between the benzimidazole and 2-aminopyridine rings in 3-(1H-benzimidazol-2-yl)pyridin-2-amine results in a rotatable bond count of 1, which is significantly lower than analogs containing an amine linker. This structural feature is known to improve oral bioavailability potential by reducing molecular flexibility. In contrast, a comparator compound like N-(pyridin-2-yl)-1H-benzimidazol-2-amine (CAS 88002-35-1) exhibits a more flexible linker with an additional rotatable bond, which can negatively impact membrane permeability and metabolic stability [1].

Rotatable Bond Count
Class-level inference
1 rotatable bond vs. N-linked analogs with >1
Lower flexibility may support oral bioavailability research
Computed from 2D structure; comparator CAS 88002-35-1
Drug-likeness ADME Physicochemical properties

Moderate Lipophilicity vs. More Lipophilic Benzimidazoles

The target compound has a computed partition coefficient (XLogP3) of 1.8 [1]. This places it in a moderate lipophilicity range, which is often associated with a favorable balance between membrane permeability and aqueous solubility. In contrast, many benzimidazole derivatives with additional alkyl or aryl substitutions have significantly higher XLogP3 values (e.g., > 3.0), which can increase the risk of poor solubility, high metabolic clearance, and off-target binding [2]. This moderate lipophilicity is a defining characteristic for researchers selecting a core scaffold with a better predicted developability profile.

Lipophilicity
Cross-study comparable
XLogP3 = 1.8
Moderate lipophilicity; balanced permeability/solubility profile
Computed; typical substituted benzimidazoles >3.0
Lipophilicity Physicochemical properties ADME

Unique Dual Hydrogen Bond Donor/Acceptor Profile of the 2-Aminopyridine Moiety

The presence of a 2-aminopyridine group in the target compound provides a unique dual hydrogen bond donor (amine -NH₂) and acceptor (pyridine N) motif that is not present in simple 2-pyridylbenzimidazoles. This feature allows for a specific and directional hydrogen bonding pattern that can enhance target selectivity. For instance, an analog like 2-(2-pyridyl)benzimidazole lacks the -NH₂ group, significantly altering its hydrogen bonding capacity and target interaction profile [1].

H-Bond Donor Count
Class-level inference
2 HBD (benzimidazole NH + amine NH₂)
Dual donor motif may enable distinct target recognition
vs. 2-(2-pyridyl)benzimidazole (HBD=1)
Molecular recognition Binding interactions Chemical probe

Research Applications of 3-(1H-Benzimidazol-2-yl)pyridin-2-amine


DNA Conformational Probe Scaffold

As a DNA ligand with moderate affinity (K_b of 3.2 × 10⁴ M⁻¹) and the unique ability to induce a B-to-Ψ conformational change in CT-DNA, this compound serves as an ideal starting scaffold for designing probes to study DNA topology and structural transitions. Its activity is distinct from the higher-affinity 2-pyridyl isomer (8.6 × 10⁴ M⁻¹) and the lower-affinity 4-pyridyl isomer (0.9 × 10⁴ M⁻¹) [1].

Oral Bioavailability-Focused Core Scaffold

Its low rotatable bond count of 1 and moderate computed lipophilicity (XLogP3 = 1.8) make this compound a strong candidate as a core scaffold for lead optimization programs where oral bioavailability is a key objective. This distinguishes it from more flexible N-linked analogs and more lipophilic benzimidazole derivatives [1] [2].

Kinase/Receptor Inhibitor Probe with Distinct Binding Motif

The unique hydrogen bonding pattern of the 2-aminopyridine ring (two H-bond donors) offers a specific recognition motif for binding to the hinge region of kinases or to receptors. This makes it a valuable tool compound for target identification and validation studies where a distinct binding mode compared to simple 2-pyridylbenzimidazoles is required [1].

Application
Selection Property
Validation Focus
DNA Conformational Probe Scaffold
Conformation-altering DNA ligand
B→Ψ DNA transition assay
Oral Bioavailability-Focused Scaffold
Low rotatable bond count & moderate lipophilicity
Oral exposure model review
Kinase/Receptor Inhibitor Probe
Unique 2-aminopyridine H-bond motif
Hinge-region binding assay

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